1,2-Benzenediamine, 4-chloro-N1-ethyl-
Description
Scientific Research Applications
Host Molecule for Inclusion Compounds "1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl)" forms channel inclusion compounds, crystallizing in a monoclinic crystal system. These channels, running along the crystal lattice, can encapsulate guest molecules like acetone, methanol, ethanol, and ethyl acetate, hinting at potential applications in material science for storage or filtration at the molecular level (Fridman et al., 2006).
Ligand for Aluminum Complexes Schiff base ligands derived from "1,2-benzenediamine" and their reaction with aluminum complexes show variations in geometry and potential catalytic activities. This could have implications in the field of catalysis and material science, particularly in the synthesis of polymers or other complex molecular structures (Saucedo Azpeitia et al., 2011).
Synthesis and Characterization of New Compounds The synthesis and characterization of new compounds involving "1,2-benzenediamine" derivatives open up possibilities for the development of new materials with unique properties. For instance, the synthesis of bipyrazole derivatives and their potential activity as corrosion inhibitors highlight the relevance in material sciences and corrosion engineering (Wang et al., 2006).
Analysis of Molecular Geometry The study of the molecular geometry of ethylenediamine-N,N,N‘,N‘-tetraamides and their derivatives can provide insights into molecular interactions, which is crucial in the design of pharmaceuticals and the understanding of molecular recognition processes (Rajput et al., 2007).
Inclusion Compound Synthesis The inclusion compound of 1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl) with acetone, showcasing the ability to form hydrogen bonds, suggests its use in the design of molecular encapsulation materials (Fridman et al., 2006).
Aromatic Amines in Material Science The properties of "1,2-benzenediamine" as an aromatic amine and its conversion to polymers, as well as its applications in the dye and rubber industries, underline its importance in various industrial applications (Layer, 2000).
properties
IUPAC Name |
4-chloro-1-N-ethylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQRLOVDLFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069569 | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
CAS RN |
62476-15-7 | |
Record name | 4-Chloro-N1-ethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62476-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-ethylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.